molecular formula C8H7F2NO3 B8053101 Methyl 5-(difluoromethoxy)nicotinate

Methyl 5-(difluoromethoxy)nicotinate

Cat. No.: B8053101
M. Wt: 203.14 g/mol
InChI Key: SGAGRXUALGPAOP-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethoxy)nicotinate is a chemical compound with the molecular formula C8H7F2NO3 It is a derivative of nicotinic acid, where the hydrogen atoms on the methoxy group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethoxy)nicotinate typically involves the introduction of the difluoromethoxy group into the nicotinate structure. One common method is the reaction of 5-hydroxy-nicotinic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(difluoromethoxy)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 5-(difluoromethoxy)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated groups on biological activity.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes involved in disease pathways.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    Ethyl 5-(difluoromethoxy)nicotinate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and applications.

    5-(Difluoromethoxy)nicotinic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.

Uniqueness: Methyl 5-(difluoromethoxy)nicotinate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 5-(difluoromethoxy)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-6(4-11-3-5)14-8(9)10/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAGRXUALGPAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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